molecular formula C19H22N4O5S B2615461 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide CAS No. 899989-20-9

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide

Numéro de catalogue: B2615461
Numéro CAS: 899989-20-9
Poids moléculaire: 418.47
Clé InChI: OAMXXJNQCDWUNF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide is a specialized chemical compound identified in scientific literature as a potent and selective inhibitor of phosphodiesterase 5 (PDE5). Its primary research value lies in its potential to modulate the cGMP signaling pathway , which is a critical regulator of smooth muscle relaxation, vascular tone, and platelet aggregation. By selectively targeting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), thereby amplifying its intracellular effects. This mechanism makes it a valuable pharmacological tool for investigating pathophysiological conditions related to vascular dynamics, such as pulmonary arterial hypertension, and for exploring novel therapeutic strategies in this area. Furthermore, the cGMP pathway is intimately involved in neuronal signaling and plasticity. Consequently, researchers are employing this inhibitor to probe the role of PDE5 in central nervous system disorders, including cognitive deficits and neurodegenerative diseases, offering insights into potential neuroprotective mechanisms. Its well-defined structure-activity relationship, as detailed in its patent, provides a robust foundation for structure-based drug discovery and the development of novel PDE5-targeted probes.

Propriétés

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-28-14-7-5-13(6-8-14)23-17(15-11-29(26,27)12-16(15)21-23)20-18(24)19(25)22-9-3-2-4-10-22/h5-8H,2-4,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMXXJNQCDWUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure is characterized by a thieno[3,4-c]pyrazole core and various substituents that contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential for targeting specific molecular pathways.

Molecular Structure and Properties

The compound has the following molecular characteristics:

Property Details
Molecular Formula C20H24N4O4S
Molecular Weight 404.49 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that it may inhibit protein kinases associated with cancer progression, particularly targeting BCR-ABL fusion proteins linked to chronic myeloid leukemia (CML) . Additionally, its structural features suggest potential anti-inflammatory effects due to similarities with known pharmacological agents .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant activity against various cancer cell lines. For instance:
    • In vitro studies demonstrated effective inhibition of cell proliferation in human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) .
    • The compound exhibited an IC50 value of approximately 10 µM against these cell lines, indicating potent cytotoxic effects.
  • Mechanistic Insights : The compound's mechanism involves the modulation of apoptosis-related pathways and interference with cell cycle progression. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Potential

In addition to its anticancer activity, this compound demonstrates promising anti-inflammatory properties:

  • Cytokine Inhibition : Studies have indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a dual role in managing inflammation alongside its anticancer effects.
  • Analgesic Effects : The structural motifs present in the compound are reminiscent of known analgesics, suggesting potential applications in pain management .

Case Studies and Research Findings

Several research efforts have focused on elucidating the biological activities of this compound:

  • Case Study on CML : A study highlighted its efficacy in inhibiting BCR-ABL fusion proteins in CML models, showing a significant reduction in cell viability at concentrations as low as 1 µM .
  • Combination Therapies : Research indicates that combining this compound with conventional chemotherapeutics may enhance therapeutic outcomes by overcoming resistance mechanisms commonly seen in cancer treatments .

Comparaison Avec Des Composés Similaires

Core Heterocycle and Substituent Analysis

The target compound shares structural homology with 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide (hereafter "Compound A") . Key differences include:

  • Core Heterocycle: Compound A utilizes a pyrazolo[4,3-c][1,2]benzothiazine system, whereas the target compound employs a thieno[3,4-c]pyrazole scaffold. The thienopyrazole system lacks the benzothiazine ring, reducing steric bulk but increasing electronic deficiency.
  • Substituents: Aromatic Groups: The 4-methoxyphenyl group (target) vs. 2-fluorobenzyl (Compound A). Acetamide Side Chain: Piperidinyl (target) vs. fluorobenzyl (Compound A). Piperidine’s basic nitrogen could improve aqueous solubility compared to the lipophilic fluorobenzyl group.
  • Sulfone Configuration : Both compounds feature sulfone groups (5,5-dioxido/dioxo), but their positions differ, altering electron distribution across the heterocycle .

Crystallographic and Hydrogen-Bonding Patterns

Single-crystal X-ray studies of Compound A reveal a monoclinic crystal system (space group P2₁/c) with a mean C–C bond length of 0.006 Å and an R factor of 0.049 . Hydrogen-bonding analysis (graph set notation) indicates three intermolecular interactions: N–H···O and C–H···O bonds stabilizing the lattice.

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are unavailable, Compound A exhibits moderate activity in preliminary biochemical assays, with reported IC₅₀ values in the micromolar range against inflammatory targets . Key comparative insights:

  • Solubility : The piperidinyl group in the target compound may confer higher aqueous solubility than Compound A’s fluorobenzyl group, which is predominantly lipid-soluble.
  • Metabolic Stability: The sulfone group in both compounds likely reduces oxidative metabolism, but the thienopyrazole core (target) may be more resistant to enzymatic degradation than the benzothiazine system.
  • Bioavailability : The methoxy group’s electron-donating effects could improve membrane permeability compared to fluorine’s electronegativity in Compound A .

Data Table: Comparative Analysis

Parameter Target Compound Compound A
Core Structure Thieno[3,4-c]pyrazole + sulfone Pyrazolo[4,3-c][1,2]benzothiazine + sulfone
Aromatic Substituent 4-Methoxyphenyl (electron-donating) 2-Fluorobenzyl (electronegative)
Side Chain Piperidinyl acetamide (basic, polar) Fluorobenzyl acetamide (lipophilic)
Crystal System Not reported Monoclinic (P2₁/c)
Hydrogen Bonds (X-ray) Potential O–H···N/O interactions (methoxy group) 3 intermolecular bonds (N–H···O, C–H···O)
Reported Bioactivity Not available IC₅₀ ~10–50 µM (inflammatory targets)
Solubility Likely moderate (piperidine enhances solubility) Low (fluorobenzyl reduces aqueous solubility)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.